molecular formula C6H7F3N4 B15239660 7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15239660
M. Wt: 192.14 g/mol
InChI Key: SOONBYXSISAFCS-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound known for its diverse pharmacological activities. This compound features a trifluoromethyl group attached to a triazolo[1,5-a]pyrimidine scaffold, which is a fused ring system containing nitrogen atoms. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using the same microwave-mediated method. The process is advantageous due to its broad substrate scope and good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ERK signaling pathway in cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and stable candidate for drug development compared to its analogs .

Properties

Molecular Formula

C6H7F3N4

Molecular Weight

192.14 g/mol

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)4-1-2-10-5-11-3-12-13(4)5/h3-4H,1-2H2,(H,10,11,12)

InChI Key

SOONBYXSISAFCS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1C(F)(F)F

Origin of Product

United States

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